4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol
Description
Structural Features and Systematics of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol
The structure of this compound is characterized by a phenol (B47542) ring substituted at the fourth position (para-position) with a 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group, commonly known as an isobornyl group. The isobornyl group itself is a derivative of camphor (B46023). mdpi.com The connection between the two moieties is at the C2 position of the bicyclic system.
The systematic IUPAC name for this compound is 4-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol. nih.gov The stereochemistry of the isobornyl group, particularly the exo or endo orientation of the phenol substituent, can lead to different isomers with distinct spatial arrangements.
Compound Identification:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol nih.gov |
| Molecular Formula | C₁₆H₂₂O nih.gov |
| Molecular Weight | 230.34 g/mol nih.gov |
| CAS Number | 4488-58-8, 17152-81-7 nih.gov |
| Synonyms | p-isobornylphenol nih.gov |
Overview of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry
The bicyclo[2.2.1]heptane system, also known as norbornane (B1196662), is a bridged bicyclic hydrocarbon. wikipedia.org This framework is notable for its rigid and strained structure, which results from the fusion of two cyclopentane (B165970) rings. fiveable.me This rigidity is highly valued in organic synthesis, as it provides a predictable and stereochemically defined scaffold for constructing more complex molecules.
The bicyclo[2.2.1]heptane scaffold is a "privileged molecular structure" found in a wide array of biologically important molecules, including natural products and pharmaceuticals. semanticscholar.orgrsc.org Its presence in nature is exemplified by compounds such as camphor and α-santalol. semanticscholar.orgacs.org In medicinal chemistry, this scaffold is incorporated into drug candidates to enhance properties like lipophilicity and metabolic stability, due to its three-dimensional and robust nature. acs.org Furthermore, its derivatives, such as bornanesultam, are well-established chiral auxiliaries used to control stereochemistry in asymmetric synthesis. semanticscholar.orgrsc.org
Significance of Phenolic Moieties in Advanced Chemical Architectures
Phenols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This functional group makes phenols versatile building blocks for diverse synthetic transformations. researchgate.net The phenolic moiety is prevalent in a vast range of natural products, pharmaceuticals, functional materials, and agrochemicals. researchgate.netmdpi.com
The chemical reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide variety of chemical modifications, a process known as functionalization. nih.govnih.gov Phenols can engage in numerous interactions, including hydrogen bonding, metal chelation, and π-π stacking, which are crucial for the assembly of complex supramolecular structures and functional materials. nih.govacs.org The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, while the hydroxyl group can be readily converted into ethers or esters. nih.gov This adaptability makes phenolic compounds essential platforms for developing new catalysts, polymers, and biologically active molecules. mdpi.combohrium.com
Historical Trajectory and Current Research Landscape
The study of this compound is situated at the intersection of terpene chemistry and phenol chemistry. The bicyclo[2.2.1]heptane core is derived from bornane, the parent hydrocarbon of camphor, a natural product with a long history of use and chemical investigation. mdpi.comwikipedia.org The synthesis of the parent norbornane scaffold was a significant achievement in understanding strained ring systems.
Current research involving structures that combine terpene and phenolic moieties, often called terpenophenols, is active and varied. Scientists are exploring the synthesis of these hybrid molecules to create new compounds with specific biological activities or material properties. For instance, related structures like Xibornol (a methylated derivative) have been investigated for pharmaceutical applications. nih.gov
The broader research landscape focuses on two key areas. First, there is ongoing development of novel and efficient synthetic methods for the selective functionalization of both the phenolic ring and the bicyclic scaffold. acs.orgresearchgate.netmdpi.com This includes transition-metal-catalyzed C-H functionalization, which allows for direct and precise modification of the molecular structure. researchgate.net Second, these compounds are being explored as building blocks for advanced materials, such as specialized polymers and resins, leveraging the robust nature of the bicyclic unit and the reactive potential of the phenol group. ornl.govornl.gov
Properties
IUPAC Name |
4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPYRGZUMHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937999 | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-58-8, 17152-81-7 | |
| Record name | exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC184792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.528 | |
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Synthetic Methodologies and Strategies
Direct Alkylation Approaches to Terpenophenols
Direct alkylation, a prominent method for synthesizing terpenophenols, involves the reaction of a phenol (B47542) with a terpene, such as camphene (B42988), in the presence of a catalyst. This approach is valued for its atom economy and straightforwardness.
Catalyst Systems and Reaction Conditions for Phenol Alkylation
The choice of catalyst is crucial in the alkylation of phenol with camphene and significantly influences the reaction's efficiency and the distribution of products. A range of catalysts has been explored, each with specific operational conditions.
Wide-pore beta-zeolite has been demonstrated as an effective catalyst for this reaction. The solvent system plays a pivotal role in directing the reaction towards either O-alkylation or C-alkylation. For instance, using methylene (B1212753) chloride as a solvent predominantly yields terpenylphenyl ethers (O-alkylation), whereas a 1:1 (v/v) mixture of benzene (B151609) and methylene chloride favors the formation of terpenyl phenols (C-alkylation). nih.gov
Montmorillonite (B579905) KSF is another catalyst employed in the synthesis of isocamphylphenols. This method involves heating monohydric phenols with camphene at temperatures of at least 100°C. The catalyst is typically used in an amount of 50-200% of the weight of the starting phenol, with a phenol to camphene molar ratio ranging from 1:1 to 1:2. nih.gov
Supported heteropolyacids have also been investigated as catalysts for the alkylation of phenol with camphene. The nature of the heteropolyacid and the support material (e.g., ZrO2 or TiO2) determines the ratio of the main products: phenyl isobornyl ether, 2-isobornylphenol, and 2-isocamphylphenol. researchgate.net
Below is a table summarizing various catalyst systems and their corresponding reaction conditions for the alkylation of phenol with camphene.
Table 1: Catalyst Systems and Reaction Conditions for Phenol Alkylation
| Catalyst | Reactants | Solvent | Temperature | Key Products |
|---|---|---|---|---|
| Wide-pore beta-zeolite | Phenol, Camphene | CH2Cl2 | Not specified | Terpenylphenyl ethers (O-alkylation) |
| Wide-pore beta-zeolite | Phenol, Camphene | Benzene/CH2Cl2 (1:1) | Not specified | Terpenyl phenols (C-alkylation) |
| Montmorillonite KSF | Monohydric phenols, Camphene | Not specified | ≥ 100°C | Isocamphylphenols |
| Supported Heteropolyacids (e.g., on ZrO2 or TiO2) | Phenol, Camphene | Not specified | Not specified | Phenyl isobornyl ether, 2-isobornylphenol, 2-isocamphylphenol |
Regioselectivity and Stereoselectivity in Alkylation Reactions
Regioselectivity in the alkylation of phenol with camphene is a critical aspect, with a notable preference for para-substitution on the aromatic ring observed under certain conditions. For example, when using wide-pore beta-zeolite in a benzene and methylene chloride solvent system, high para-selectivity is achieved. nih.gov This selectivity is attributed to the steric hindrance imposed by the bulky terpene fragment, which favors attack at the less hindered para-position of the phenol.
The stereochemistry of the resulting terpenophenol is also a significant consideration. The bicyclo[2.2.1]heptane system of the terpene moiety contains multiple chiral centers. While direct alkylation methods may not always provide high stereocontrol, leading to mixtures of isomers, specific stereoisomers can be obtained through methods such as lipase-mediated resolution. These enzymatic approaches can selectively hydrolyze or esterify one enantiomer of a racemic mixture, allowing for the separation and isolation of optically pure terpenophenols.
Multi-Step Synthesis Pathways
Multi-step syntheses offer greater control over the final structure of the target molecule, allowing for the precise construction of the bicyclic system and the strategic introduction of the phenolic group.
Strategies for Constructing the Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane skeleton, the core of the terpene moiety in 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, can be synthesized through various methods, with the Diels-Alder reaction being a particularly powerful and widely used strategy. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene, such as cyclopentadiene, with a suitable dienophile. nih.gov The resulting bicyclic adduct can then be further modified to introduce the desired substitution pattern. For instance, functionalized bicyclo[2.2.1]heptane derivatives can be prepared through sequential Diels-Alder and rearrangement reactions. nih.gov
Another approach involves the use of camphor (B46023), a naturally occurring compound that already possesses the 1,7,7-trimethylbicyclo[2.2.1]heptane framework, as a starting material for further synthetic transformations. researchgate.net
Introduction and Functionalization of the Phenolic Moiety
Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction and functionalization of the phenolic moiety. A notable multi-step approach involves the condensation of camphene with a phenol methyl ether in the presence of a catalyst like stannic chloride. This reaction yields the methyl ether of the corresponding isobornylphenol. The desired phenolic hydroxyl group is then unmasked through a demethylation step, which can be achieved by heating the intermediate with a demethylating agent. This two-step process allows for the controlled formation of the terpenophenol. walisongo.ac.id
Derivatization Reactions
The phenolic hydroxyl group and the aromatic ring of this compound provide reactive sites for various derivatization reactions, enabling the synthesis of a wide range of related compounds with potentially modified properties.
Bromination of isobornylphenols can be achieved using molecular bromine or N-bromosuccinimide. These reactions can introduce bromine atoms onto the aromatic ring, typically at the positions ortho and para to the hydroxyl group. nih.gov
Furthermore, the phenolic hydroxyl group can be used to direct other functionalizations. For example, condensation of 2,6-diisobornylphenol with paraformaldehyde under acidic catalysis yields a methylene-bridged bisphenol derivative. researchgate.net Isobornylphenols can also be converted into thiols through multi-step sequences. nih.gov
The Suzuki cross-coupling reaction offers a versatile method for creating new carbon-carbon bonds. Bromo-substituted isobornylphenols can be coupled with arylboronic acids in the presence of a palladium catalyst to generate new aryl derivatives of terpenophenols. nih.gov
Additionally, ester and hydrazide derivatives can be synthesized from the bicyclo[2.2.1]heptane core. For instance, novel terpenoid ester compounds have been designed and synthesized from tschimganin, a compound containing the bicyclo[2.2.1]heptane structure. ucl.ac.uk Similarly, hydrazide derivatives can be prepared via condensation reactions. nsc.ru
The following table lists the names of the chemical compounds mentioned in this article.
Formation of Schiff Bases and Imines
Schiff bases and imines are compounds containing a carbon-nitrogen double bond. Their synthesis is a common strategy in medicinal chemistry to produce structurally diverse molecules. scispace.com These are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). scispace.com
In the context of the 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl moiety, which is derived from camphor, the ketone group of camphor itself is a common starting point for forming imines. nih.govmdpi.com For instance, a bidentate Schiff base ligand has been synthesized through the condensation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (camphor) with 4-Hydroxyphenylalanine. chemicaljournal.org This reaction directly links the camphor unit to a phenol-containing moiety, creating a structure related to the subject compound. Similarly, various camphor-based imines have been synthesized and investigated for their biological activities. mdpi.com
The general synthetic approach involves reacting the ketone precursor with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst to facilitate the dehydration process.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are another important class of compounds, synthesized by the reaction of a carbonyl compound with a hydrazine (B178648) derivative. nih.gov They feature a C=N-NH linkage and have been a focus of significant research interest. nih.govnih.gov
The synthesis of hydrazones based on the camphor scaffold has been well-documented. Camphor can be reacted with hydrazine hydrate (B1144303) to form a key intermediate, which is then coupled with various arenecarbaldehydes to produce a range of hydrazone derivatives. nih.gov The efficiency of these syntheses can be significantly improved using techniques like sonochemistry, which can drastically reduce reaction times from hours to minutes. nih.gov Another approach involves the use of ionic liquid catalysts, such as [Et3NH][HSO4], to enhance the efficiency of camphor hydrazone synthesis. ui.ac.id
These methodologies highlight a versatile pathway to functionalize the camphor skeleton, which is the core bicyclic structure in this compound.
Advanced Cross-Coupling Strategies, including Suzuki Reactions for Aryl Modification
Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org
For a molecule like this compound, the Suzuki reaction offers a powerful tool for modifying the phenolic (aryl) part of the structure. To achieve this, the phenol would first need to be converted to an aryl halide or a triflate. The reactivity of the leaving group is typically in the order of I > OTf > Br >> Cl. wikipedia.org
While direct examples on the subject phenol are not prevalent, the feasibility of this strategy is demonstrated by related transformations. For instance, halogenated norbornadiene derivatives have been successfully used in Suzuki-Miyaura coupling reactions with arylboronic acids to produce aryl-substituted norbornadienes. beilstein-journals.org This shows the applicability of palladium-catalyzed cross-coupling to the bicyclo[2.2.1]heptane framework. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. beilstein-journals.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. libretexts.orgnih.gov |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. nih.govharvard.edu |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgnih.gov |
Esterification and Other Phenolic Hydroxyl Group Transformations
The phenolic hydroxyl group in this compound is a prime site for chemical modification, with esterification being a common transformation. Esterification involves reacting the phenol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. magritek.commagritek.com The synthesis of compounds derived from this compound can incorporate several green chemistry principles, largely owing to its natural product precursor, camphor.
Use of Renewable Feedstocks : Camphor is a naturally occurring monoterpenoid obtained by distillation from the camphor laurel tree or through chemical transformation of other natural products like turpentine. mdpi.comresearchgate.net Utilizing camphor as a starting material aligns with the green chemistry principle of using renewable resources. researchgate.net
Safer Solvents and Reagents : Efforts have been made to replace hazardous reagents and solvents in camphor chemistry. For example, the oxidation of borneol to camphor can be performed using Oxone, which is considered an environmentally friendly oxidizing agent, as an alternative to traditional heavy-metal-based oxidants. wpmucdn.com
Energy Efficiency and Waste Prevention : Methodologies that improve energy efficiency are central to green chemistry. The use of microwave irradiation in the synthesis of Schiff bases containing phenol rings is one such example, often leading to shorter reaction times and higher yields. studylib.netnih.gov Additionally, modifying experimental procedures, such as eliminating lengthy work-up steps in the reduction of camphor, can cut down on solvent waste. magritek.commagritek.com
Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and recycled. magritek.com The application of palladium catalysts in Suzuki reactions is an example of catalytic methodology. Furthermore, the use of ionic liquids as recyclable catalysts in the synthesis of camphor hydrazones also represents a step towards greener synthesis. ui.ac.id
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum is used to identify the different types of protons in a molecule based on their chemical shifts, signal multiplicities, and integration values. The spectrum of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is expected to show distinct signals for the phenolic, aromatic, and bicyclic protons.
The protons of the trimethylbicyclo[2.2.1]heptyl group, also known as the isobornyl group, produce a series of complex signals. The three methyl groups are particularly characteristic, appearing as sharp singlets at high field (in the δ 0.6–1.0 ppm range), indicative of their shielded environment. researchgate.netmathnet.ru The remaining protons of the bicyclic system are observed as a series of multiplets between δ 1.3 and 3.2 ppm. researchgate.net The proton at the C-2 position, which is directly attached to the phenol (B47542) ring, is expected to appear as a triplet around δ 3.14 ppm. researchgate.net
The para-substituted phenol ring gives rise to a classic AA'BB' system, which typically manifests as two distinct doublets in the aromatic region of the spectrum (approximately δ 6.7–7.2 ppm). The phenolic hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but has been observed around δ 5.28 ppm in similar structures. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data derived from analogous compounds. researchgate.netmathnet.ru
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | ~5.3 | Singlet (broad) |
| Aromatic CH | ~6.7 - 7.2 | Doublet |
| Aromatic CH | ~6.7 - 7.2 | Doublet |
| H-2 (CH) | ~3.1 | Triplet |
| Bicyclic CH, CH₂ | ~1.3 - 2.4 | Multiplets |
| C(7)-CH₃, C(7)-CH₃ | ~0.8 - 1.0 | Singlets |
¹³C NMR for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the delineation of the complete carbon skeleton.
The aromatic carbons of the phenol ring are expected to produce four signals. The carbon atom bonded to the hydroxyl group (C-4) would be the most downfield, around δ 150 ppm. The carbon atom to which the bicyclic moiety is attached (C-1) would appear near δ 130-140 ppm, while the four CH carbons of the ring would resonate between δ 115 and 130 ppm.
The bicyclo[2.2.1]heptyl system's carbons have been extensively studied in related compounds. researchgate.net The quaternary carbons, C-1 and C-7, are found around δ 48.2 and δ 50.5 ppm, respectively. researchgate.net The methine and methylene (B1212753) carbons of the rings produce signals in the δ 27–47 ppm range. researchgate.net The three methyl carbons are the most shielded, appearing upfield between δ 12 and 22 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data derived from analogous compounds. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Aromatic C-OH) | ~150 |
| C-1 (Aromatic C-ipso) | ~135 |
| Aromatic CH | ~128 |
| Aromatic CH | ~115 |
| C-7 (Quaternary) | ~50.5 |
| C-1 (Quaternary) | ~48.2 |
| C-4 (CH) | ~46.5 |
| C-2 (CH) | ~45.3 |
| C-3, C-5, C-6 (CH₂) | ~27 - 41 |
| C(7)-CH₃, C(7)-CH₃ | ~20 - 22 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the bicyclic rings, for instance, by showing a correlation between the H-2 proton and the adjacent H-3 protons. It would also confirm the coupling between adjacent protons on the phenol ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the methyl protons to the quaternary C-1 and C-7 carbons, and critically, from the H-2 proton of the bicyclic system to the ipso-carbon of the phenol ring, confirming the linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. This is particularly important for establishing the stereochemistry of the linkage between the two ring systems, confirming whether the phenol group is in the exo (outer) or endo (inner) position relative to the bicyclic bridge. researchgate.net
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular formula of this compound is C₁₆H₂₂O, corresponding to a molecular weight of approximately 230.34 Da. nih.gov In an EI-MS experiment, the molecular ion peak would be expected at an m/z of 230.
The fragmentation pattern in EI-MS provides valuable structural information. For molecules containing the 1,7,7-trimethylbicyclo[2.2.1]heptyl group, fragmentation is often characterized by the formation of a highly stable bornyl or camphoryl-type cation. researchgate.net This would likely result in a prominent fragment ion in the spectrum, which may even serve as the base peak.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In contrast to EI-MS, FAB-MS typically produces an abundant protonated molecular ion, [M+H]⁺. For this compound, this would result in a strong signal at m/z 231, confirming the molecular mass of the intact molecule. mdpi.com This technique is valuable for verifying the molecular formula when EI-MS results in a weak or absent molecular ion peak.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules with high accuracy. In a typical analysis of a phenol derivative like this compound, the compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte, primarily through protonation. This process minimizes fragmentation, leading to a spectrum dominated by the protonated molecular ion [M+H]⁺. For this compound (C₁₆H₂₂O), the expected monoisotopic mass is 230.1671 u. The MALDI-MS spectrum would therefore be expected to exhibit a prominent peak at m/z 231.1749, confirming the compound's molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of volatile compounds and identifying components in a mixture. arls.ro The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and detects the resulting ions.
For this compound, GC-MS analysis would provide a retention time characteristic of its volatility and polarity. The subsequent electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) at m/z 230, confirming its molecular weight. nih.gov The fragmentation pattern is highly informative for structural elucidation. Key fragments would likely arise from:
Loss of a methyl group (-CH₃): A significant peak at m/z 215.
Cleavage of the C-C bond between the bicyclic system and the phenol ring.
Rearrangements and fragmentations characteristic of the bornyl and phenol moieties.
The NIST Chemistry WebBook contains extensive mass spectrometry data for related bicyclo[2.2.1]heptane derivatives, which serve as a reference for interpreting such fragmentation patterns. nist.govnist.gov
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 230 | [C₁₆H₂₂O]⁺ | Molecular Ion (M⁺) |
| 215 | [M - CH₃]⁺ | Loss of a methyl group |
| 135 | [C₁₀H₁₅]⁺ | Fragment corresponding to the trimethylbicycloheptyl cation |
| 107 | [C₇H₇O]⁺ | Fragment corresponding to the hydroxyphenyl (cresol) cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for functional group identification. uh.edu
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. Strong absorptions around 2870-2960 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups on the bicyclic system. mdpi.com The C-O stretching of the phenol is typically observed around 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region.
Raman spectroscopy, which relies on changes in polarizability, would also detect these vibrations. uh.edu The aromatic ring vibrations are often strong in Raman spectra. For instance, in a related hydrazide compound containing the trimethylbicyclo[2.2.1]heptane moiety, the C=N group was confirmed by an intense peak in the Raman spectrum at 1646 cm⁻¹, demonstrating the utility of this technique for identifying specific functional groups that may be weak in the IR spectrum. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Phenol) | 3200-3600 (Broad) | IR |
| C-H Stretch (Alkyl) | 2870-2960 | IR, Raman |
| C=C Stretch (Aromatic) | 1500-1600 | IR, Raman |
| C-O Stretch (Phenol) | 1200-1260 | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically reconstructed into a detailed 3D model of the electron density, and thus the atomic positions.
While a specific SC-XRD study for this compound is not detailed in the provided search results, the methodology has been successfully applied to similar complex derivatives. For example, the crystal structure of 3-hydroxyl-1,7,7-trimethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]bicycle [2.2.1]heptan-2-one was determined, revealing its trigonal space group (P3₂) and precise unit cell parameters (a = 11.050 Å, c = 12.319 Å). echemcom.com Such an analysis for this compound would confirm the connectivity of the phenol and bicyclic moieties and establish the stereochemistry at the point of attachment.
Beyond individual molecular structure, SC-XRD reveals how molecules pack in the crystal lattice, governed by intermolecular forces. aps.org For this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O).
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. For this compound, the analysis would likely show:
O···H/H···O contacts: Appearing as distinct red regions on the dnorm map, these represent the strong phenolic hydrogen bonds and are critical to the crystal packing.
H···H contacts: These interactions, arising from the numerous hydrogen atoms on the bulky bicyclic frame, typically account for the largest portion of the Hirshfeld surface area, reflecting the importance of van der Waals forces. nih.govnih.gov
| Interaction Type | Predicted Contribution (%) | Significance |
|---|---|---|
| H···H | ~55-65% | Dominant van der Waals forces from the bicyclic frame |
| O···H / H···O | ~20-30% | Represents strong intermolecular hydrogen bonding |
| C···H / H···C | ~5-15% | Weaker van der Waals and potential C-H···π interactions |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from reaction byproducts or impurities and for assessing its purity. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is particularly suitable for a molecule of this polarity.
Drawing parallels from a validated HPLC method for the related compound 1,7,7-trimethyl-bicyclo(2,2,1)heptan-2-one, a similar system could be developed for this compound. nih.govnih.gov The separation would likely be achieved on a C8 or C18 column with an isocratic or gradient mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. Detection would be performed using a photodiode-array (PDA) detector set to the UV absorbance maximum of the phenol chromophore (likely around 270-290 nm). nih.gov Method validation would confirm linearity, precision, accuracy, and robustness, ensuring the technique is reliable for quality control purposes. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various mixtures. A reversed-phase HPLC method is typically employed for phenolic compounds of this nature, leveraging the compound's polarity for separation.
The separation is generally achieved using a C8 or C18 stationary phase, which provides a non-polar environment. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid (like acetic acid or phosphoric acid) to ensure the phenol is in its protonated state, leading to sharper, more symmetrical peaks. The compound is detected using a UV detector, as the phenol moiety contains a chromophore that absorbs UV light, commonly monitored at wavelengths around 280 nm. scirp.org
In a typical analysis, a solution of the compound is injected into the HPLC system. The retention time, the time it takes for the analyte to pass through the column to the detector, is a characteristic feature of the compound under specific chromatographic conditions. For this compound, a single, sharp peak would be expected, and its area can be used to determine purity or concentration against a known standard. A validated method for a similar bicyclic compound utilized a Lichrosorb C8 column with a mobile phase of methanol, ammonium (B1175870) formate, and ammonium acetate, achieving a retention time of approximately 5.97 minutes. nih.govnih.gov
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Typical Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C8 or C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The data in this table represents typical, illustrative parameters and may vary based on the specific instrumentation and laboratory conditions.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound.
The technique involves spotting a small amount of the compound dissolved in a volatile solvent onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. For moderately polar compounds like phenols, silica (B1680970) gel (SiO₂) is the most common stationary phase. bjbms.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase or eluent.
As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that depends on its affinity for the stationary phase versus its solubility in the mobile phase. The separation is based on polarity. wisc.edu For this compound, a solvent system of intermediate polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is effective. The ratio can be adjusted to achieve optimal separation. libretexts.org
After development, the separated spots are visualized. The phenolic ring allows for visualization under UV light (typically at 254 nm). google.com Additionally, chemical staining reagents can be used; a phosphomolybdic acid stain, for example, reacts with the phenol to produce a colored spot upon heating. scirp.orglibretexts.org The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org This value is a constant for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature).
Table 2: Typical TLC System for Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3 v/v) |
| Chamber | Saturated with mobile phase vapor |
| Application | Sample dissolved in a volatile solvent (e.g., dichloromethane) and spotted |
| Visualization | 1. UV light at 254 nm2. Staining with phosphomolybdic acid solution and heating |
| Expected Rf Value | 0.4 - 0.6 (indicative of a moderately polar compound in this system) |
Note: The data in this table represents a typical, illustrative system. The Rf value is an expected range and is highly dependent on the precise experimental conditions.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a critical procedure used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound, this typically involves measuring the percentages of carbon (C), hydrogen (H), and oxygen (O). The results are used to confirm the empirical formula, which can then be compared with the molecular formula derived from other spectroscopic data (such as mass spectrometry).
The molecular formula for this compound is C₁₆H₂₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).
The experimental determination of carbon and hydrogen is typically performed by high-temperature combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of pure oxygen. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then quantitatively measured by detectors, allowing for the calculation of the original mass percentages of C and H. The oxygen percentage is usually determined by pyrolysis in an inert atmosphere, where the oxygen in the sample is converted to carbon monoxide (CO) and subsequently quantified. thermofisher.comthermofisher.com
The experimentally determined percentages should be in close agreement with the theoretical values (typically within ±0.4%) to validate the proposed molecular formula.
Table 3: Elemental Analysis Data for C₁₆H₂₂O
| Element | Theoretical Mass % | Experimental Mass % (Found) |
| Carbon (C) | 83.43% | 83.49% |
| Hydrogen (H) | 9.63% | 9.68% |
| Oxygen (O) | 6.94% | 6.83% |
Note: The "Experimental Mass % (Found)" values are representative of typical results that would confirm the empirical formula and are for illustrative purposes.
Stereochemistry and Conformational Analysis
Inherent Chirality of the Bicyclo[2.2.1]heptyl Moiety
The 1,7,7-trimethylbicyclo[2.2.1]heptyl group, commonly known as a bornyl or isobornyl group depending on the stereochemistry, is derived from camphor (B46023). The parent bicyclo[2.2.1]heptane skeleton is a conformationally locked system, often described as having a boat-like conformation for its six-membered ring. nih.gov This rigidity is a key factor in its stereochemical properties.
The chirality of this moiety arises from the presence of specific stereogenic centers. In the parent camphor molecule (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), there are two chiral centers at the C1 and C4 bridgehead carbons. However, due to the constrained bicyclic structure, only one pair of enantiomers, (+)-camphor and (-)-camphor, is possible. When the C2 carbonyl is functionalized to attach the phenol (B47542) group, the C2 carbon also becomes a stereocenter. Therefore, the 4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol molecule possesses three stereocenters: C1, C2, and C4. The absolute configuration of these centers, typically designated using the Cahn-Ingold-Prelog (R/S) notation, defines the specific enantiomer of the compound. For instance, derivatives synthesized from naturally occurring (+)-camphor will have a specific, well-defined absolute stereochemistry originating from the starting material.
Table 1: Stereocenters in the 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Moiety
| Carbon Atom | Description | Chirality |
|---|---|---|
| C1 | Bridgehead carbon | Chiral Center |
| C2 | Carbon attached to the phenol group | Chiral Center |
| C4 | Bridgehead carbon | Chiral Center |
Diastereomeric and Enantiomeric Considerations in Synthesis and Characterization
The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with camphene (B42988), which is a related terpene that readily rearranges to the isobornyl cation under acidic conditions. nsc.ru This synthesis route introduces significant stereochemical complexity, leading to the formation of different stereoisomers.
Diastereomers: The attachment of the phenol group to the C2 position of the bicyclic system can occur from two different faces, leading to two possible diastereomers:
exo-isomer: The phenol group is on the opposite side of the six-membered ring from the C7-gem-dimethyl bridge. This is generally the thermodynamically more stable product due to reduced steric hindrance. The resulting compound is often referred to as an isobornyl derivative.
endo-isomer: The phenol group is on the same side as the C7-gem-dimethyl bridge. This isomer is typically less stable and formed in smaller amounts. This configuration is referred to as a bornyl derivative.
The ratio of these diastereomers can be influenced by the reaction conditions, such as the catalyst and solvent used. nsc.ru For example, syntheses of related 2-substituted bornanes have demonstrated methods to achieve good stereocontrol, yielding predominantly one epimer. nih.gov
Enantiomers: Since the synthesis often starts with a chiral, enantiomerically pure terpene (like (+)-camphor or a derivative), the resulting product can also be enantiomerically enriched. If a racemic mixture of the terpene precursor is used, a racemic mixture of the final product will be obtained. The separation of enantiomers, if necessary, requires chiral chromatography techniques.
Characterization and assignment of the specific stereoisomers rely heavily on nuclear magnetic resonance (NMR) spectroscopy. The rigid nature of the bicyclic frame results in distinct chemical shifts and coupling constants for the protons in the endo versus the exo positions. For instance, the signal for the proton at C2 (H-2) shows a characteristic multiplicity depending on its orientation. In the exo-epimer, the H-2 proton is endo and appears as a doublet of doublets, while the H-2 proton in the endo-epimer is exo and often appears as a triplet or a more complex multiplet due to its coupling with neighboring protons. nih.govresearchgate.net Two-dimensional NMR techniques, such as NOESY, are also crucial for confirming the spatial relationships between protons and unambiguously assigning the stereochemistry. researchgate.net
Table 2: Representative ¹H NMR Characteristics for Distinguishing exo and endo Isomers of 2-Substituted Bornanes
| Isomer | H-2 Proton Orientation | Typical H-2 Signal Multiplicity | Key NOESY Correlations |
|---|---|---|---|
| exo | endo | Doublet of Doublets (dd) | H-2 with H-6endo |
| endo | exo | Triplet (t) or Doublet of Doublets of Doublets (ddd) | H-2 with H-3exo and H-5exo |
Note: Specific J-couplings and chemical shifts can vary based on the exact substitution pattern and solvent.
Conformational Preferences and Dynamics of the Bicyclic and Phenolic Substituents
The conformational landscape of this compound is dominated by the rigidity of the bicyclic core. Unlike flexible cyclohexane (B81311) rings, the bornane skeleton does not undergo ring-flips. This inherent rigidity locks the substituents into relatively fixed spatial positions, which can be described as axial-like or equatorial-like in relation to the six-membered ring. In the predominant exo diastereomer, the bulky phenol substituent occupies a position that minimizes steric interactions with the rest of the bicyclic frame, akin to an equatorial position in cyclohexane.
While the bicyclic moiety is rigid, rotation can occur around the single C-C bond connecting the bicyclic C2 atom to the C4' atom of the phenol ring. The energy barrier to this rotation determines the conformational dynamics of the phenolic substituent relative to the terpene group. This rotation is expected to be hindered due to steric clashes between the ortho-hydrogens of the phenol ring and the protons on the bicyclic frame, particularly the H-1 and H-3 protons.
Computational studies and dynamic NMR experiments on related sterically hindered molecules, such as substituted biphenyls, show that such rotational barriers can be significant. comporgchem.com The most stable conformation would likely involve the phenol ring orienting itself to minimize these steric repulsions, adopting a "staggered" or "gauche"-like arrangement relative to the substituents on the bicyclic ring. The exact dihedral angle and the height of the rotational energy barrier would depend on a balance of steric and electronic factors.
Influence of Stereochemistry on Molecular Recognition and Interactions
The well-defined three-dimensional structure and chirality of this compound are critical determinants of its ability to participate in molecular recognition events. Chiral molecules interact differently with other chiral entities, a principle that is the foundation of many biological processes and applications in chiral separation science.
The specific arrangement of the hydroxyl group, the aromatic ring, and the bulky, lipophilic terpene moiety creates a unique chiral environment. This can lead to stereoselective binding to biological targets such as enzymes or receptors, where one enantiomer may exhibit significantly higher affinity or a different biological response compared to its mirror image. The chirality of terpene moieties is known to be fundamental to their biological activities. nsf.govsci-hub.box
In the context of material science and analytical chemistry, the chiral structure of terpene-phenol compounds can be exploited for chiral recognition. For example, they can be used as chiral selectors in chromatographic stationary phases or as chiral solvating agents in NMR spectroscopy to differentiate between enantiomers of other compounds. nih.gov The rigid bicyclic structure provides a well-defined scaffolding that can create specific non-covalent interactions (e.g., hydrogen bonding from the phenol group, and van der Waals or CH-π interactions from the terpene and aromatic rings) in a stereochemically controlled manner, allowing for the discrimination of other chiral molecules. nih.gov
Reaction Mechanisms and Reactivity Studies
Electrophilic Aromatic Substitution Pathways on the Phenol (B47542) Ring
The phenol ring in 4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol is highly activated towards electrophilic aromatic substitution (EAS). libretexts.orgbyjus.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is already occupied by the bulky 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group. Consequently, electrophilic substitution is directed exclusively to the ortho positions (C2 and C6) relative to the hydroxyl group.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Attack by the aromatic ring: The electron-rich phenol ring acts as a nucleophile, attacking the electrophile (E+) in the slow, rate-determining step. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. masterorganicchemistry.com
The bulky bicyclic substituent at the para position exerts a significant steric effect, potentially hindering the approach of electrophiles to the ortho positions. This steric hindrance can decrease the reaction rate compared to less substituted phenols.
Common electrophilic aromatic substitution reactions on this compound are expected to proceed as follows:
Halogenation: Due to the high activation of the ring by the hydroxyl group, halogenation with bromine or chlorine can often proceed without a Lewis acid catalyst. byjus.com For instance, reaction with bromine water would likely lead to the formation of 2,6-dibromo-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol. Studies on related isobornylphenols have demonstrated that bromination is a viable synthetic route to introduce halogen atoms onto the aromatic ring. researchgate.net
Nitration: Nitration can be achieved using dilute nitric acid. The strong activation by the hydroxyl group means that harsh conditions (concentrated nitric and sulfuric acids) are often unnecessary and can lead to oxidation and degradation. byjus.comlibretexts.org The expected product would be 2-nitro-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol, with potential for dinitration under more forcing conditions.
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group at an ortho position, yielding 2-hydroxy-5-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzenesulfonic acid. This reaction is often reversible. lkouniv.ac.in
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. masterorganicchemistry.com However, direct Friedel-Crafts reactions on phenols can be complicated. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring. echemi.com Furthermore, Friedel-Crafts alkylation of the already substituted ring could be sterically hindered. Alternative methods, such as the Fries rearrangement of a corresponding ester, might be employed to achieve C-acylation. echemi.com The alkylation of phenol with camphene (B42988) (a precursor to the bicyclic group) in the presence of various acid catalysts like zeolites or montmorillonite (B579905) clay is a primary method for synthesizing this compound, demonstrating high para-selectivity. nsc.rugoogle.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ in CCl₄ or CS₂ | 2-Bromo-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-5-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzenesulfonic acid |
Transformations Involving the Bicyclic Skeleton
The 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group, derived from camphor (B46023), is a saturated bicyclic alkane skeleton. While generally robust, it can undergo specific transformations under certain conditions.
Oxidation: Strong oxidizing agents can potentially attack the C-H bonds of the bicyclic system, although this often requires harsh conditions. More specific oxidations can be envisioned. For example, the Baeyer-Villiger oxidation is a known reaction for bicyclic ketones like camphor, where an oxygen atom is inserted into a C-C bond to form a lactone. adichemistry.com While the subject compound is not a ketone, related studies on the oxidation of other alkylphenols have shown the formation of quinones and other oxidative products. researchgate.net For instance, the oxidation of 4-hydroxy-3,5-bis(1,7,7-trimethylbicyclo[2.2.1]heptane-2-yl)benzaldehyde has been studied, indicating the bicyclic rings can be retained while other parts of the molecule react. ahmadullins.com
Rearrangements: The bornyl skeleton is susceptible to Wagner-Meerwein rearrangements, especially under acidic conditions that can generate a carbocation within the bicyclic system. Such rearrangements are prominent during the synthesis of isobornylphenols from camphene, where the camphene cation rearranges to the more stable isobornyl cation before alkylating the phenol. researchgate.netresearchgate.net It is conceivable that under strongly acidic conditions, a proton could attack the phenyl ring, leading to a detachment and reattachment or rearrangement of the bicyclic group, though this would likely require significant energy input.
Kinetic and Thermodynamic Aspects of Reactions
The kinetics and thermodynamics of reactions involving this compound are heavily influenced by both electronic and steric factors.
Thermodynamic Control: The products of electrophilic substitution on the phenol ring are generally thermodynamically stable due to the re-formation of the aromatic system. In reactions where multiple isomers are possible (which is not the case here for initial substitution), thermodynamic control, achieved through higher temperatures and longer reaction times, would favor the most stable isomer. For reactions at the hydroxyl group, such as esterification, the position of the equilibrium is a key thermodynamic consideration. masterorganicchemistry.com
Reaction Profiles: The alkylation of phenol with olefins like camphene is known to be kinetically favored for O-alkylation (ether formation) under certain conditions, but this product can be reversible. C-alkylation products, like the title compound, are often more thermodynamically stable and will accumulate over time or under conditions that favor equilibrium. pnnl.gov Computational studies on phenol alkylation have helped to elucidate the reaction mechanisms and kinetic favorability of O- versus C-alkylation pathways. researchgate.netdntb.gov.ua
Table 3: Qualitative Kinetic and Thermodynamic Influences
| Reaction Type | Key Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Favorability) |
|---|---|---|---|
| Electrophilic Aromatic Substitution (ortho) | -OH group (electronic) | Activating (increases rate) | Stabilizes product |
| Bicyclic group (steric) | Deactivating (decreases rate) | Minor effect on product stability | |
| O-Etherification / O-Esterification | Bicyclic group (steric) | Hinders approach of reagents (decreases rate) | Can shift equilibrium unfavorably due to steric strain in the product |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govconicet.gov.ar It is particularly effective for calculating molecular geometries, energies, and properties related to electron distribution. samipubco.com For 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, DFT calculations would provide a foundational understanding of its stability and chemical reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic π-system. The LUMO would likely be distributed over the antibonding orbitals of the same aromatic system. A precise DFT calculation would yield the energy values for these orbitals and the resulting energy gap, which are key parameters for predicting its behavior in chemical reactions.
Table 1: Conceptual DFT-Derived Electronic Properties This table is illustrative of the types of data obtained from DFT calculations; specific values for the target compound are not available in the provided search results.
| Parameter | Significance | Expected Localization on this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Primarily on the phenol ring and oxygen lone pairs. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Primarily on the π* antibonding orbitals of the phenol ring. |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | A moderate gap is expected, typical of phenolic compounds. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. uni-muenchen.de It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). mdpi.comrsc.org
An MEP map of this compound would show a region of high negative potential (typically colored red) around the phenolic oxygen atom due to its lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane. In contrast, the hydroxyl hydrogen would be a site of positive potential (colored blue), indicating its susceptibility to interaction with nucleophiles or participation in hydrogen bonding. The bulky, nonpolar trimethylbicyclo[2.2.1]hept-2-yl group would display a largely neutral potential (green).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into Lewis-type structures (bonds and lone pairs). researchgate.net This method quantifies electron density sharing between atoms, hybridization, and stabilization energies associated with intramolecular charge transfer (delocalization). researchgate.net
For the target compound, NBO analysis would confirm the sp² hybridization of the carbon atoms in the phenol ring and the sp³ hybridization of the atoms in the bicyclic alkane structure. It would also detail the delocalization of the oxygen's lone pairs into the aromatic ring's π-system, which is a key factor in the reactivity of phenols. The analysis can quantify the stabilization energy from these interactions, providing a measure of resonance effects.
Conformational Searching and Energy Minimization Techniques
Due to the single bond connecting the bicyclic system and the phenol ring, this compound can exist in various spatial arrangements or conformations. Conformational searching, coupled with energy minimization, is a computational technique used to identify the most stable three-dimensional structures (those with the lowest potential energy). liverpool.ac.uk This is critical as the molecule's properties and biological activity can be highly dependent on its preferred shape. The analysis would reveal the most likely rotational angle (dihedral angle) between the two main structural moieties.
Molecular Dynamics Simulations for Studying Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a compound. nih.gov While often used to study interactions with other molecules, such as a terpene in a lipid bilayer, MD simulations can also describe the intrinsic dynamics of an isolated molecule. mdpi.comresearchgate.net For this compound, an MD simulation would illustrate the vibrational and rotational motions of the phenol ring relative to the rigid bicyclic cage, revealing how the molecule explores its conformational space under defined conditions of temperature and pressure.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
NMR Chemical Shifts: Theoretical calculations, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For the target molecule, these calculations could help assign the complex signals arising from the many chemically distinct protons and carbons in the trimethylbicyclo[2.2.1]hept-2-yl group. researchgate.netmdpi.com The predicted shifts would be sensitive to the molecule's conformation.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. researchgate.net For this compound, the calculations would predict characteristic frequencies for the O-H stretch (a broad band typical of phenols), C-O stretch, aromatic C=C stretching, and various C-H bending and stretching modes of both the aromatic and aliphatic parts of the molecule. docbrown.infoijaemr.com
Advanced Materials and Supramolecular Chemistry Applications
Integration into Polymer Science and Engineering
The distinct structural characteristics of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, namely its reactive phenolic hydroxyl group and its voluminous, hydrophobic isobornyl substituent, make it a valuable component in polymer synthesis and formulation.
Role as Monomers in Polymerization Processes
The phenolic moiety of this compound allows it to act as a monomer in various polycondensation reactions, leading to the formation of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The incorporation of the bulky isobornyl group into the polymer backbone can significantly influence the material's properties.
For instance, in the synthesis of polycarbonates , which are typically produced from the reaction of a bisphenol with a carbonate precursor, a bisphenol derivative of this compound could be employed to create polymers with enhanced thermal stability and mechanical strength. The rigid bicyclic structure of the isobornyl group can restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to conventional polycarbonates derived from bisphenol A. While specific studies on polycarbonates derived from this exact monomer are not extensively documented, research on polycarbonates from other bio-based phenols has shown that the monomer structure significantly impacts thermal properties, with Tg values reaching up to 156 °C. rsc.org
Similarly, this compound can be utilized in the synthesis of polyarylates , a class of aromatic polyesters known for their excellent heat resistance and mechanical properties. These are typically synthesized through the high-temperature solution polycondensation of a bisphenol with a diacid chloride. nih.govresearchgate.net The inclusion of the isobornyl group is anticipated to enhance the polymer's solubility in organic solvents and contribute to a high glass transition temperature.
Furthermore, in the realm of thermosetting resins , this compound can serve as a precursor for multifunctional epoxy resins. mdpi.com Phenol (B47542) novolac epoxy resins, known for their high cross-linking density and excellent heat and chemical resistance, are synthesized from phenol novolac resin and epichlorohydrin. mdpi.com The use of this compound in place of or in conjunction with traditional phenols would introduce the bulky isobornyl group, potentially improving the thermal and mechanical performance of the cured resin.
Application as Stabilizers or Additives in Polymeric Materials
The phenolic structure of this compound makes it a candidate for use as a stabilizer or additive in polymeric materials. Phenolic compounds, particularly sterically hindered phenols, are widely used as primary antioxidants to protect polymers from degradation caused by heat, light, and oxygen. rsc.org They function by scavenging free radicals, thereby interrupting the degradation process. rsc.org
A study on the photoprotection of polylactide (PLA) using 2-isobornylphenol, a structural isomer of the title compound, demonstrated its effectiveness as a photostabilizer. The addition of 0.05 wt.% of 2-isobornylphenol to PLA films was found to prevent cracking of the polymer after 4 hours of UV-C exposure. nih.govnih.govmdpi.com Analysis of the FTIR spectra of the irradiated PLA with the isobornylphenol additive showed that it resists depolymerization and preserves the ester bonds of the polymer. nih.govnih.gov This suggests that this compound could exhibit similar or enhanced stabilizing effects due to the para-position of the isobornyl group, which may influence its reactivity and compatibility with the polymer matrix.
The table below summarizes the effect of 2-isobornylphenol on the thermal properties of PLA.
| Additive Concentration (wt.%) | Onset of Weight Loss (°C) |
| 0 (Neat PLA) | 330.5 |
| 0.05 (2-isobornylphenol) | 327.7 |
| 0.5 (2-isobornylphenol) | 322.4 |
It is noteworthy that while 2-isobornylphenol was effective as a photostabilizer, it slightly reduced the thermal stability of PLA, as indicated by the lower onset temperature of weight loss. nih.gov
Development of Specialty Polymer Biomaterials
The derivation of this compound from camphor (B46023), a natural and renewable resource, makes it an attractive building block for the development of specialty polymer biomaterials. nih.gov There is a growing interest in creating biocompatible and biodegradable polymers from natural polyphenols for in-vivo applications, such as in medical devices and drug delivery vehicles. google.com
Polymers derived from camphor have been explored for their potential in biomedical applications. For example, camphor-based derivatives have been investigated for their antimicrobial and antibiofilm properties. nih.govmdpi.comresearchgate.net The incorporation of the isobornylphenol moiety into polymer chains could impart these beneficial biological activities to the resulting material.
Furthermore, the synthesis of biocompatible and biodegradable polyurethanes has been demonstrated using novel isocyanates and polyols derived from natural sources. mdpi.comnih.gov The di- and tri-hydroxyl functionalities of natural polyphenols allow for the creation of linear or branched polyurethanes. google.com this compound, with its reactive hydroxyl group, could be integrated into such polymer systems to tailor their mechanical properties and degradation profiles for specific biomedical applications like tissue engineering scaffolds or controlled drug release matrices. nih.gov
Utilization in Supramolecular Chemistry
The well-defined structure of this compound, combining a polar, hydrogen-bonding phenol group with a large, nonpolar isobornyl group, makes it an intriguing component for the construction of supramolecular architectures.
Design of Host-Guest Systems and Inclusion Complexes
A significant application of phenolic compounds in supramolecular chemistry is in the synthesis of calixarenes. These are macrocyclic molecules formed by the condensation of a para-substituted phenol with formaldehyde. core.ac.uk The resulting cup-shaped molecule has a hydrophobic cavity that can encapsulate smaller "guest" molecules, forming host-guest or inclusion complexes.
It is highly probable that this compound can be used as the phenolic precursor in the synthesis of novel calixarenes. The bulky isobornyl groups would form a deep and sterically demanding hydrophobic cavity, potentially leading to selective binding of specific guest molecules. The synthesis of such calixarenes would typically involve a base-catalyzed reaction of this compound with formaldehyde. nih.govnih.govresearchgate.net
The properties of the resulting calixarene (B151959) and its inclusion complexes would be influenced by the size and shape of the cavity, which is determined by the number of isobornylphenol units in the macrocycle. These novel host molecules could find applications in areas such as molecular recognition, sensing, and separation processes.
The table below outlines the typical components in the synthesis of a calixarene.
| Component | Role | Example |
| p-Substituted Phenol | Building block for the macrocycle | This compound |
| Aldehyde | Linking unit | Formaldehyde |
| Base | Catalyst | Sodium Hydroxide |
Self-Assembly Processes and Ordered Structures
Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can spontaneously self-assemble in solution to form ordered structures such as micelles and vesicles. rsc.orge3s-conferences.org this compound exhibits amphiphilic character, with the polar phenolic head and the nonpolar isobornyl tail.
Derivatization of the phenolic hydroxyl group, for example, by ethoxylation to introduce polyethylene (B3416737) glycol chains, would enhance its amphiphilic nature. Such derivatives would be expected to self-assemble in aqueous solutions. When the concentration of these amphiphilic molecules exceeds the critical micelle concentration (CMC), they can form micelles with a hydrophobic core composed of the isobornyl groups and a hydrophilic corona of the polyethylene glycol chains. rsc.org
The formation and morphology of these self-assembled structures would depend on factors such as the length of the hydrophilic chain, the concentration of the amphiphile, and the temperature and properties of the solvent. e3s-conferences.org These ordered structures have potential applications as nanocarriers for drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs. nih.gov
Applications in Catalysis and Ligand Design
The inherent chirality and conformational rigidity of the 1,7,7-trimethylbicyclo[2.2.1]heptyl group, commonly known as a bornyl or isobornyl group, make its phenolic derivatives excellent scaffolds for the synthesis of chiral ligands. These ligands are crucial in transition metal catalysis for controlling the stereochemical outcome of chemical reactions.
Derivatives of this compound are readily converted into multidentate chiral ligands, such as Schiff bases (imines), which are highly effective in coordinating with transition metals like palladium. researchgate.net The general synthesis strategy involves the functionalization of the phenol, often through formylation to introduce an aldehyde group, followed by condensation with a primary amine.
For instance, enantiomerically pure Schiff bases can be synthesized from camphor derivatives (the precursor to the bicyclic phenol) and various diamines. researchgate.net These ligands, which can be bidentate or tridentate, then react with palladium salts, such as lithium tetrachloropalladate(II) (Li₂PdCl₄), to form stable, chiral palladium(II) chelate complexes. researchgate.netyu.edu.joajchem-a.com The bulky bicyclic framework provides a well-defined steric environment around the palladium center, which is essential for inducing asymmetry in catalytic processes.
| Precursor/Core Structure | Ligand Type | Coordinating Atoms | Resulting Metal Complex | Reference |
|---|---|---|---|---|
| Camphor-derived Phenol | Schiff Base (Salen-type) | N, N, O | [Pd(ligand)Cl] | researchgate.net |
| Substituted Phenol | Monoanionic [ON] Ligand | O, N | Suitable for various metal catalysts | scirp.org |
| Camphor + Ethylenediamine | Diimine Schiff Base | N, N | [Pd(ligand)Cl₂] | researchgate.net |
The formation of these complexes is confirmed through various spectroscopic methods, including NMR, where the coordination of the ligand to the palladium center causes significant shifts in the signals of nearby atoms. researchgate.net
The primary application for chiral ligands derived from structures like this compound is in the development of stereoselective catalysts. A stereoselective catalyst preferentially forms one stereoisomer over others, a critical capability in the synthesis of pharmaceuticals and fine chemicals where only one enantiomer often possesses the desired biological activity.
The conformational rigidity of the camphor-derived backbone is a key advantage in constructing these catalysts. researchgate.net This rigidity minimizes the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and highly selective reaction outcome. The bulky nature of the bicyclic system creates a chiral pocket around the metal's active site, sterically hindering the approach of the substrate from one direction and favoring another, thereby controlling the stereochemistry of the product.
Catalysts based on these scaffolds have shown promise in a variety of asymmetric transformations, including:
Asymmetric Alkylation: Camphor-derived pyridyl alcohol ligands have been used as catalysts in the alkylation of aldehydes with diethylzinc, achieving high enantiomeric excess (up to 85% ee). core.ac.uk
Asymmetric Morita-Baylis-Hillman (MBH) Reactions: Chiral auxiliaries based on N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been employed to control diastereoselectivity in MBH reactions. researchgate.net
The design of the ligand is paramount, as subtle changes to its electronic and steric properties can significantly impact the catalyst's reactivity and selectivity. scirp.org
Oligomerization, the process of converting small olefin molecules (monomers) into short-chain polymers (oligomers), is a large-scale industrial process for producing linear alpha-olefins. Nickel complexes are particularly effective catalysts for ethylene (B1197577) oligomerization. mdpi.comresearchgate.net The catalytic activity and selectivity of these systems are heavily dependent on the structure of the ligand coordinated to the nickel center.
While specific studies detailing the use of this compound derivatives in oligomerization are not widely reported, the structural features of this scaffold are highly relevant to the design of effective ligands for such processes. Research has shown that nickel complexes with bulky imine-type ligands are efficient pre-catalysts for ethylene oligomerization. mdpi.com The bulky substituents are thought to protect the active metal center and influence the rate of chain growth versus chain termination, thereby controlling the molecular weight of the products.
The large and rigid 1,7,7-trimethylbicyclo[2.2.1]heptyl group is an ideal candidate for creating the necessary steric bulk in a ligand. By modifying this compound into an imine or phosphine (B1218219) ligand, it is possible to synthesize catalysts for olefin oligomerization. The activity of such catalysts is often attributed to the formation of cationic Ni(I) or hydride Ni(II) complexes, which serve as the active species. researchgate.net
| Catalyst System Type | Olefin | Primary Products | Key Ligand Feature | Reference |
|---|---|---|---|---|
| Nickel(II) with Imine Ligands | Ethylene | Butenes, Hexenes, Octenes | Bulky substituents at N-atoms | mdpi.com |
| Ni(PPh₃)₄ / Lewis Acid | Ethylene | 1-Butene, 2-Butene, Trimers | Phosphine dissociation | researchgate.net |
| Bis(phosphino)boryl Ni(II) | Ethylene | Butenes, Higher Olefins | Cooperative B/Ni activation | researchgate.net |
Development of Chemosensors and Molecular Recognition Elements
The field of supramolecular chemistry focuses on non-covalent interactions between molecules. Scaffolds like this compound are of interest for creating systems capable of molecular recognition and chemosensing.
A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. The phenolic portion of the molecule can act as both a binding site for analytes (particularly metal ions) and as a signaling unit. The hydroxyl proton is acidic and can be involved in excited-state intramolecular proton transfer (ESIPT), a process that can be modulated by analyte binding, leading to a fluorescent response.
The bulky and lipophilic bicyclic terpene scaffold offers several advantages in sensor design:
Selectivity: The defined three-dimensional shape can create a specific binding pocket that selectively accommodates analytes of a certain size and shape.
Solubility: The hydrocarbon-rich structure enhances solubility in non-aqueous media or can be used to anchor the sensor molecule within a membrane.
Structural Integrity: The rigid framework ensures that the binding site maintains its pre-organized geometry, which is crucial for selective recognition.
Monoterpene-based scaffolds are recognized as a versatile "natural toolbox" for drug discovery and the design of bioactive molecules, partly due to their ability to interact with biological targets through precise molecular recognition. nih.gov This principle extends to the design of artificial receptors and sensors, where the well-defined and chiral structure of the bornyl group can be used to create host molecules for specific guest recognition.
Future Research Directions and Unexplored Avenues
Discovery of Novel and Efficient Synthetic Routes
The conventional synthesis of 4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the Friedel-Crafts alkylation of phenol (B47542) with camphene (B42988) in the presence of an acid catalyst. While effective, this method often suffers from drawbacks such as the use of corrosive and hazardous catalysts, low selectivity leading to a mixture of ortho, meta, and para isomers, as well as O-alkylated byproducts. Future research is poised to address these limitations through the exploration of more efficient, selective, and environmentally benign synthetic strategies.
A significant area for development lies in the application of heterogeneous catalysts. The use of solid acid catalysts like zeolites, particularly wide-pore beta-zeolites, has shown promise in the alkylation of phenols with camphene. nsc.ru These materials offer advantages such as ease of separation, reusability, and the potential for shape-selectivity, which could favor the formation of the desired para-substituted isomer. Further research could focus on optimizing reaction conditions and tailoring the zeolite framework to maximize the yield and purity of this compound.
Another promising avenue is the use of montmorillonite (B579905) clays (B1170129), such as KSF, as catalysts. google.com These natural clay minerals are inexpensive, eco-friendly, and have been shown to effectively catalyze the alkylation of phenols with camphene, potentially leading to higher selectivity and yields under milder conditions. google.com Investigating the influence of different types of clays and their modification on the reaction outcome could lead to highly efficient and sustainable synthetic protocols. Supported heteropolyacids on metal oxides like ZrO2 or TiO2 also represent a class of solid catalysts that could be explored for this transformation, as their acidic properties can be tuned to control the product distribution between C- and O-alkylation. researchgate.net
The development of "green" synthetic methods is a paramount goal. This could involve exploring solvent-free reaction conditions or the use of ionic liquids as recyclable reaction media. Furthermore, enzymatic or biocatalytic approaches, while still in their infancy for this class of compounds, could offer unparalleled selectivity and sustainability in the long term. A summary of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for this compound
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Wide-Pore Zeolites | High selectivity, reusability, thermal stability. | Catalyst design, optimization of pore size and acidity. |
| Montmorillonite Clays | Low cost, environmentally friendly, mild reaction conditions. | Screening of different clay types, catalyst modification. |
| Supported Heteropolyacids | Tunable acidity, potential for high activity. | Influence of support material and heteropolyacid choice. |
| Enzymatic Catalysis | High stereoselectivity, green reaction conditions. | Discovery and engineering of suitable enzymes. |
Exploration of Undiscovered Reactivity Patterns and Functionalization
The reactivity of this compound is largely governed by the interplay between the electron-rich phenol ring and the sterically demanding bicycloalkane substituent. The hydroxyl group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comlibretexts.org Given that the para position is occupied by the bulky terpenoid moiety, electrophilic attack is anticipated to occur predominantly at the ortho positions.
Future research should systematically investigate a range of electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and acylation. byjus.com The steric hindrance imposed by the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group may lead to unusual regioselectivity or reactivity compared to less hindered phenols. For instance, the bulky substituent could influence the rate of reaction and potentially favor mono-substitution over di-substitution at the ortho positions.
Beyond simple electrophilic substitutions, the derivatization of the phenolic hydroxyl group offers a vast, unexplored landscape. alfa-chemistry.com Esterification and etherification reactions could yield a library of new compounds with modified physical and chemical properties, such as altered solubility, lipophilicity, and thermal stability. These derivatives could find applications as novel plasticizers, antioxidants, or building blocks for more complex molecules.
Furthermore, reactions that involve the functionalization of the bicycloalkane framework, while challenging, could lead to novel structures with unique properties. Although the saturated nature of the bornyl group makes it relatively inert, the introduction of functional groups through radical-mediated processes or by starting with functionalized camphene derivatives could be a viable strategy. The synthesis of salicylaldehyde (B1680747) derivatives from related terpenophenols suggests that functionalization at the ortho position to the hydroxyl group is feasible and can lead to valuable intermediates for the synthesis of ligands for catalysis or biologically active molecules. researchgate.net
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
The integration of computational chemistry offers a powerful tool for accelerating the discovery and development of novel derivatives of this compound with tailored properties. In silico techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the structure-property relationships of these molecules. scienceopen.comsapub.org
DFT calculations can be employed to predict a range of molecular properties, including bond dissociation enthalpies of the phenolic O-H bond, which is a key indicator of antioxidant activity. By computationally screening a virtual library of derivatives with different substituents on the aromatic ring or the bicyclic framework, researchers can identify candidates with potentially enhanced radical-scavenging capabilities. scienceopen.com Molecular electrostatic potential maps can further elucidate the reactive sites of the molecule, guiding synthetic efforts towards desired functionalizations. sapub.org
QSAR studies can establish mathematical relationships between the structural features of a series of derivatives and their observed biological or chemical activity. acs.orgmdpi.com For instance, by synthesizing a small, diverse set of derivatives and measuring their antioxidant efficacy, a QSAR model could be developed to predict the activity of a much larger set of virtual compounds. This approach can significantly reduce the time and resources required for experimental screening.
Molecular docking simulations are another powerful computational tool, particularly for designing derivatives with specific biological targets. mdpi.compreprints.org By modeling the interaction of potential derivatives with the active sites of enzymes or receptors implicated in various diseases, it is possible to design novel compounds with enhanced therapeutic potential. For example, the anti-inflammatory properties of terpenes and their derivatives have been explored through docking studies with enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.compreprints.org This approach could be applied to design derivatives of this compound as potential anti-inflammatory agents.
Table 2: Application of Computational Methods in Derivative Design
| Computational Method | Predicted Property/Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Bond dissociation enthalpy, ionization potential, electronic structure. | Identification of derivatives with enhanced antioxidant potential. |
| QSAR | Correlation of structure with biological or chemical activity. | Predictive models for rapid screening of virtual libraries. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Design of derivatives with targeted therapeutic effects. |
Emerging Applications in Niche Chemical Technologies
The unique combination of a reactive phenol and a bulky, lipophilic terpene moiety in this compound opens up possibilities for its application in several niche chemical technologies.
One of the most promising areas is in the development of high-performance antioxidants and polymer stabilizers. The sterically hindered nature of the phenolic hydroxyl group is a hallmark of many commercial antioxidants used to prevent the degradation of polymers, lubricants, and fuels. The bulky bicycloalkane group can effectively shield the phenoxyl radical intermediate, enhancing its stability and preventing it from engaging in deleterious side reactions. Research into the performance of this compound and its derivatives in stabilizing various polymeric materials, such as polyolefins and elastomers, could lead to the development of novel, highly effective additives.
The compound and its derivatives also have potential in the fragrance and flavor industry. Terpenoid structures are the cornerstone of many natural scents and flavors. The phenolic component can be chemically modified to produce a range of aromatic esters and ethers, potentially leading to new fragrance ingredients with unique olfactory profiles and high substantivity. google.com
Furthermore, the chiral nature of the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group, which is derived from naturally occurring camphor (B46023), makes this compound an attractive building block in asymmetric synthesis. Derivatives of this molecule could serve as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemical outcome of chemical transformations.
Finally, the broad biological activities associated with both phenols and terpenes suggest that derivatives of this compound could be explored for various pharmaceutical and agrochemical applications. Terpenophenolic compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. nih.govnih.gov A systematic investigation into the biological activity of a library of derivatives could uncover lead compounds for drug discovery or the development of new crop protection agents. The expansion of phenol derivatives into materials for the automotive and electronics sectors also suggests potential applications in high-performance coatings and composites. techsciresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
